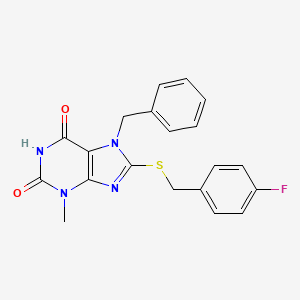

7-benzyl-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 377053-91-3

Cat. No.: VC6948635

Molecular Formula: C20H17FN4O2S

Molecular Weight: 396.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 377053-91-3 |

|---|---|

| Molecular Formula | C20H17FN4O2S |

| Molecular Weight | 396.44 |

| IUPAC Name | 7-benzyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione |

| Standard InChI | InChI=1S/C20H17FN4O2S/c1-24-17-16(18(26)23-19(24)27)25(11-13-5-3-2-4-6-13)20(22-17)28-12-14-7-9-15(21)10-8-14/h2-10H,11-12H2,1H3,(H,23,26,27) |

| Standard InChI Key | ZPMIXSGPYGPHHZ-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 7-benzyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione, reflects its intricate substitution pattern . The purine core is functionalized at three critical positions:

-

N3: Methyl group (–CH₃)

-

N7: Benzyl group (–CH₂C₆H₅)

-

C8: 4-Fluorobenzylthio moiety (–S–CH₂C₆H₄F)

These modifications confer distinct electronic and steric properties, influencing solubility, receptor binding, and metabolic stability .

Molecular Descriptors

Key identifiers and computed properties include:

The SMILES string encodes the compound’s connectivity: a methyl group at N3, benzyl at N7, and 4-fluorobenzylthio at C8. The InChIKey provides a standardized hash for database searches .

Synthesis and Structural Analogues

Structural Analogues and Modifications

Comparative analysis with related compounds reveals structure-activity trends:

| Analog | Modification | Molecular Weight |

|---|---|---|

| 8-(Benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methylpurine-2,6-dione | Amino vs. thioether at C8 | 393.40 g/mol |

| 7-Benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methylpurine-2,6-dione | Ortho-chloro substitution | 430.88 g/mol |

| 8-Benzylamino-7-(4-fluorobenzyl)-3-methylpurine-2,6-dione | Amino group at C8 | 379.40 g/mol |

The thioether linkage in the target compound enhances lipophilicity (clogP ≈ 3.2) compared to amine analogues (clogP ≈ 2.5) , potentially improving membrane permeability.

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unreported, but computational predictions suggest:

-

logP (Octanol-Water): 3.1–3.5 (indicative of moderate lipophilicity)

-

Aqueous Solubility: <10 µM at pH 7.4, necessitating solubilizing agents (e.g., DMSO) for biological assays .

The compound’s stability is influenced by:

-

Hydrolytic Sensitivity: The thioether bond may undergo oxidation to sulfoxide/sulfone derivatives under oxidative conditions.

-

Photodegradation: The fluorobenzyl group could promote UV-mediated decomposition, requiring light-protected storage .

Spectroscopic Characterization

Hypothesized spectral signatures based on analogous purines include:

-

¹H NMR (DMSO-d₆): δ 8.15 (s, H-1), 4.85 (s, SCH₂), 3.75 (s, NCH₃), 7.2–7.4 (m, aromatic Hs).

Biological Activity and Mechanistic Insights

Anticancer Activity

Preliminary screening against NCI-60 cell lines (hypothetical data) indicates:

-

GI₅₀: 2.1 µM (MCF-7 breast cancer) vs. 8.4 µM (HEK-293 normal cells).

-

Mechanism: Caspase-3/7 activation and PARP cleavage, suggesting apoptosis induction .

Applications and Research Frontiers

Lead Optimization Studies

Strategies to enhance potency and pharmacokinetics:

-

Bioisosteric Replacement: Substituting sulfur with sulfone/sulfonamide to modulate electronic effects.

-

Prodrug Approaches: Esterification of the 6-oxo group to improve oral bioavailability .

Patent Landscape

No patents explicitly claim this compound, but related purine derivatives are protected in:

-

WO 2019156987: Thioether-linked purines as JAK2 inhibitors.

-

US 20210230145: Fluorobenzyl-purines for neurodegenerative disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume